1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine
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Overview
Description
1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine is a compound that belongs to the class of acridine derivatives.
Preparation Methods
The synthesis of 1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine typically involves the reaction of acridine derivatives with benzene-1,4-diamine derivatives. One common method includes the microwave-assisted reaction of acridine derivatives with p-phenylenediamine in the presence of p-toluenesulphonic acid as a catalyst in methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine-based compounds.
Mechanism of Action
The mechanism of action of 1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes like topoisomerase and telomerase, which are essential for DNA replication and cell division . Additionally, the compound can form hydrogen bonds and π-π stacking interactions with enzyme active sites, leading to enzyme inhibition .
Comparison with Similar Compounds
1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer activity.
Triazoloacridone (C-1305): Studied for its potential in cancer therapy.
Amsacrine (m-AMSA): A clinically used anticancer drug.
These compounds share similar structural features but differ in their specific biological activities and applications
Properties
CAS No. |
13365-38-3 |
---|---|
Molecular Formula |
C21H19N3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-N-acridin-9-yl-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H19N3/c1-24(2)16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,1-2H3,(H,22,23) |
InChI Key |
WBERNRVMJQYKKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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